molecular formula C7H12Cl2N4O2 B13627309 methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride

methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride

Cat. No.: B13627309
M. Wt: 255.10 g/mol
InChI Key: KLJMCWMQPYFWRM-UHFFFAOYSA-N
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Description

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Biological Activity

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula: C7H11ClN4O2
  • Molecular Weight: 218.64 g/mol
  • IUPAC Name: 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

This compound operates primarily as a selective antagonist of the neurokinin-3 receptor (NK-3R). This receptor is involved in various central nervous system (CNS) functions and has been implicated in disorders such as schizophrenia and anxiety. The antagonism of NK-3R has shown promise in improving both positive and negative symptoms in schizophrenia patients and may also modulate dopamine and serotonin release .

Antipsychotic Effects

Research indicates that compounds targeting NK-3 receptors can ameliorate symptoms associated with psychotic disorders. Studies have demonstrated that NK-3 antagonists can enhance cognitive function and reduce anxiety in animal models . For instance:

  • Case Study 1: A study involving rodent models showed that administration of NK-3 antagonists resulted in improved performance on cognitive tasks compared to controls .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Antidepressant Potential

Recent investigations into the antidepressant properties of NK-3 antagonists have shown that they may help alleviate symptoms of depression by modulating neurochemical pathways associated with mood regulation .

Summary of Biological Activities

Activity TypeEffectReference
AntipsychoticReduces positive and negative symptoms
Anti-inflammatoryInhibits cytokine production
AntidepressantModulates mood-regulating pathways

Research Findings

  • Neurokinin Receptor Modulation: Studies suggest that the modulation of NK-3 receptors can lead to significant improvements in cognitive deficits associated with schizophrenia .
  • Cytokine Inhibition: The compound has been shown to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures when treated with methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives .

Properties

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.10 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6;;/h8H,2-4H2,1H3;2*1H

InChI Key

KLJMCWMQPYFWRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C2N1CCNC2.Cl.Cl

Origin of Product

United States

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